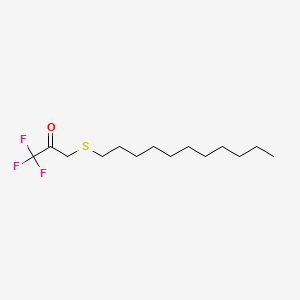
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is a chemical compound characterized by the presence of trifluoromethyl and sulfanyl groups attached to a propanone backbone This compound is notable for its unique structural features, which include a trifluoromethyl group, a sulfanyl group, and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one typically involves the introduction of trifluoromethyl and sulfanyl groups into a propanone structure. One common method involves the reaction of a suitable precursor with trifluoromethylating agents and sulfanylating agents under controlled conditions. For example, the reaction of 1,1,1-trifluoroacetone with an appropriate sulfanylating agent in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to ensure efficiency and scalability. Continuous reactors can be employed to introduce raw materials such as trifluoroacetic anhydride and sulfanylating agents, allowing for a streamlined and efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one has a range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential neuroprotective properties and effects on cellular pathways.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can lead to various biological effects, including neuroprotection and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A fluorinated alcohol used in organic synthesis.
Uniqueness
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is unique due to its combination of a long undecyl chain, a trifluoromethyl group, and a sulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
92682-27-4 |
|---|---|
Molecular Formula |
C14H25F3OS |
Molecular Weight |
298.41 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-undecylsulfanylpropan-2-one |
InChI |
InChI=1S/C14H25F3OS/c1-2-3-4-5-6-7-8-9-10-11-19-12-13(18)14(15,16)17/h2-12H2,1H3 |
InChI Key |
KYDANCUFMCPVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


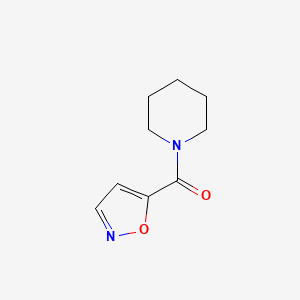


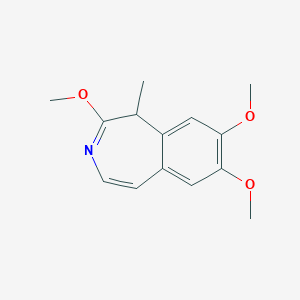
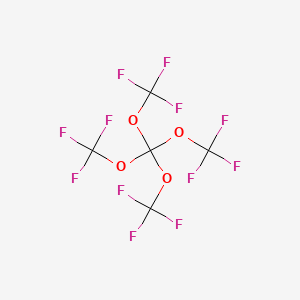
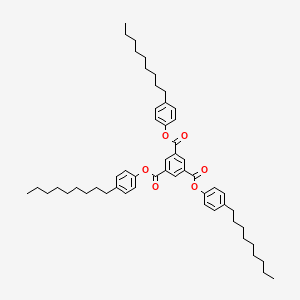
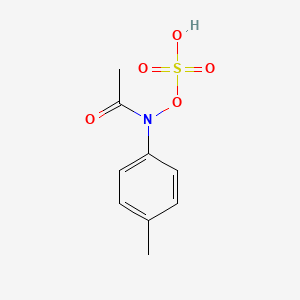
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
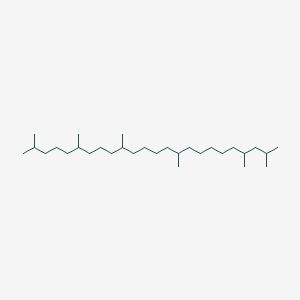
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

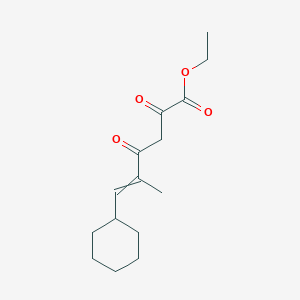
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
